![molecular formula C10H15N3O2S B2834777 Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 717873-65-9](/img/structure/B2834777.png)
Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” is a chemical compound with the molecular formula C10H15N3O2S and a molecular weight of 241.31123. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of carbamates, which includes “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate”, generally involves the reaction of amines with carbon dioxide45. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which are able to actively transfer the carboxylate group to various substrates6. However, the specific synthesis process for this compound is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” is not explicitly provided in the search results. However, the molecular formula C10H15N3O2S suggests that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms123.Chemical Reactions Analysis
The chemical reactions involving “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, carbamates in general are known to react with amines and carbon dioxide6.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, the molecular weight of the compound is 241.31123.Applications De Recherche Scientifique
Antitumor Activity
- Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2 yl] carbamate showed activity against lymphoid leukemia, melanoma, and lung carcinoma, highlighting its potential for clinical application due to its low toxicity at therapeutically active doses (Atassi & Tagnon, 1975).
- Another study found that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate inhibited the growth of leukemia cells and demonstrated significant antifilarial activity, suggesting its dual utility in cancer and parasitic infection treatments (Kumar et al., 1993).
Anticonvulsant Activity
- A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and found to be potent anticonvulsants, comparable to standard drugs like phenytoin and phenobarbital, without causing sedation or ataxia (Chapleo et al., 1986).
Agricultural Applications
- The use of carbendazim (methyl-2-benzimidazole carbamate) and tebuconazole in agriculture for fungal disease control was enhanced by solid lipid nanoparticles and polymeric nanocapsules, showing reduced environmental toxicity and improved efficacy (Campos et al., 2015).
Antiviral Activity
- A novel compound demonstrated potential antivirus activities against Coronavirus, highlighting the relevance of thiadiazole derivatives in developing treatments for infectious diseases like COVID-19 (Rashdan et al., 2021).
Safety And Hazards
The safety and hazards associated with “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, carbamates in general can cause eye and skin irritation, respiratory and digestive tract irritation, and may target organs like the liver8.
Orientations Futures
The future directions for “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, there is an increasing interest in applying amine CO2-capture for fine chemical synthesis, because CO2 is non-toxic, cheap and readily available9. This could potentially open up new avenues for the use and study of carbamates, including “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate”.
Propriétés
IUPAC Name |
methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-15-10(14)11-9-13-12-8(16-9)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILMJCAEGXJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

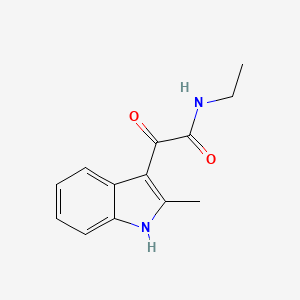
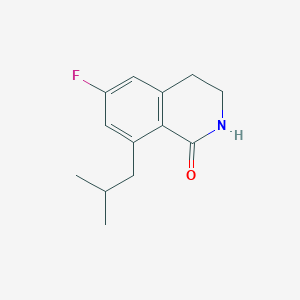
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)
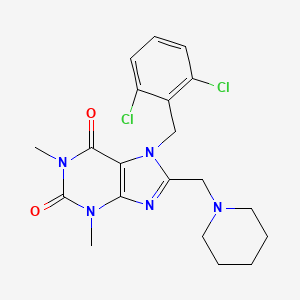
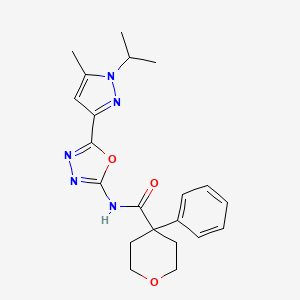
![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)
![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)
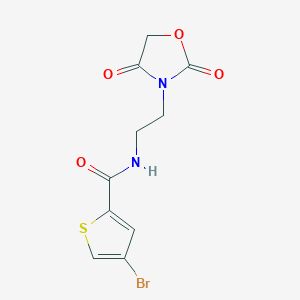
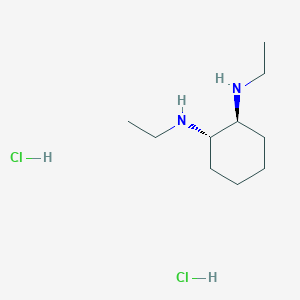
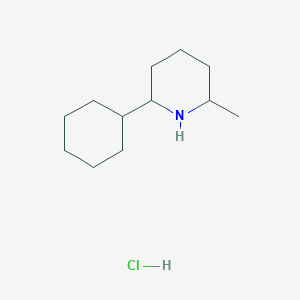
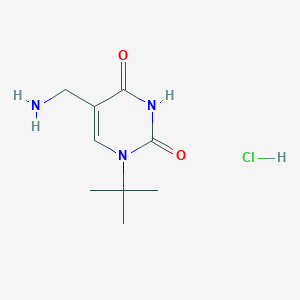
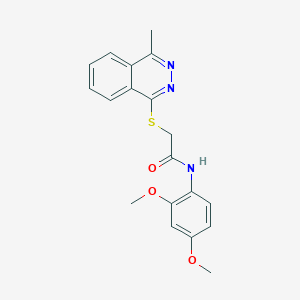
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)